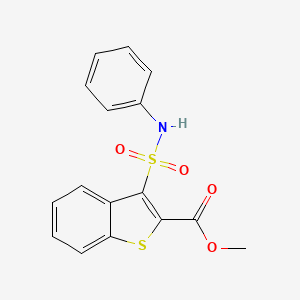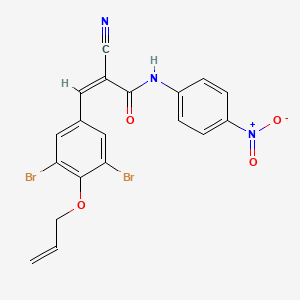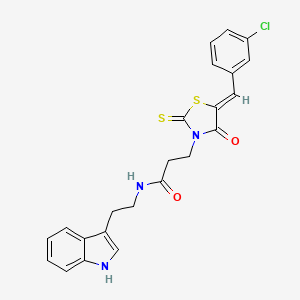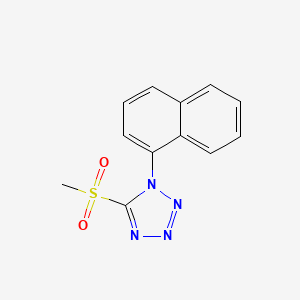
5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole is a chemical compound with the molecular formula C12H10N4O2S . It has a molecular weight of 274.3 .
Molecular Structure Analysis
The InChI code for 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole is 1S/C12H10N4O2S/c1-19(17,18)12-13-14-15-16(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Applications De Recherche Scientifique
Synthesis of Tetrazole-Containing Dendrimers
The reactivity of 5-methylsulfonyl-1-phenyltetrazole, analogous in structure to 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole, has been exploited in the synthesis of tetrazole-containing dendrimers. The process involves reacting 5-methylsulfonyl-1-phenyltetrazole with pentaerythritol in the presence of sodium hydroxide, leading to the formation of tetrakis(1-phenyltetrazol-5-yloxymethyl)methane. This methodology underscores the potential of sulfur-containing tetrazoles in creating complex dendritic structures, which are valuable in various areas of materials science and nanotechnology (Artamonova, Zatsepina, & Koldobskii, 2004).
Catalysis in Hydrocracking
Research into the catalytic activity of solid acids, including those derivable from reactions involving naphthalene compounds similar to 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole, has shown effectiveness in hydrocracking di(1-naphthyl)methane to naphthalene and 1-methylnaphthalene. This highlights the role of such compounds in enhancing catalytic processes, particularly in the conversion of complex hydrocarbons without the need for gaseous hydrogen, showcasing a potential avenue for energy-efficient chemical transformations (Zhao et al., 2016).
Dehydroaromatization of Methane
The application of Mo/HZSM-5 catalysts in the dehydroaromatization of methane to benzene and naphthalene demonstrates the utility of complex catalytic systems involving naphthalene derivatives. These catalysts, through bifunctional catalysis, facilitate the conversion of methane into valuable aromatic hydrocarbons, suggesting a pathway for the utilization of methane in the production of more valuable chemical feedstocks. The research also emphasizes the importance of the support material in achieving high yields of aromatic products, with HZSM-5-supported Mo catalysts showing superior performance (Liu, Wang, Ohnishi, & Ichikawa, 1999).
Electrosynthesis and Oxidation Reactions
The electrosynthesis involving methanesulphonic acid, a related compound to 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole, has been explored for the commercial production of carbonyl compounds. This process, particularly the electrochemical generation of Ce(IV) in methanesulphonic acid for the oxidation of naphthalene to 1,4-naphthoquinone, illustrates the potential of utilizing methanesulfonyl derivatives in synthetic chemistry for the efficient production of industrially relevant compounds (Spotnitz, Kreh, Lundquist, & Press, 1990).
Polymer Synthesis and Modification
The synthesis of polynaphthimidazoles using phosphorus pentoxide/methanesulphonic acid (PPMA) from naphthalene dicarboxylic acid exemplifies the application of methanesulfonyl and naphthalene derivatives in creating high-performance polymers. These polymers, characterized by high thermal stability and solvent resistance, highlight the role of such chemical entities in the development of advanced materials with potential applications in electronics, aerospace, and other high-tech industries (Kuo & Chen, 1996).
Propriétés
IUPAC Name |
5-methylsulfonyl-1-naphthalen-1-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-19(17,18)12-13-14-15-16(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOPMVYORVRFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2974596.png)
![5-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2974599.png)
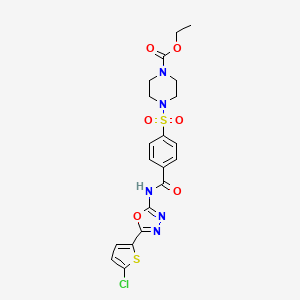
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2974603.png)

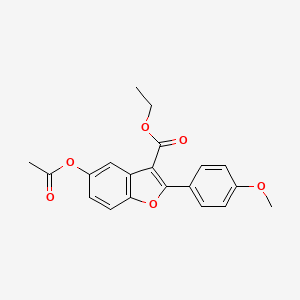
![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid](/img/structure/B2974607.png)
![Methyl 2-amino-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2974609.png)
![4-phenoxy-N-[4-[4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2974610.png)
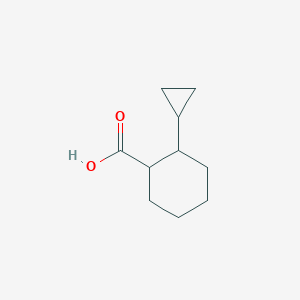
![4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2974614.png)
